molecular formula C12H18N2O B12462022 N'-(adamantan-2-ylidene)acetohydrazide

N'-(adamantan-2-ylidene)acetohydrazide

Cat. No.: B12462022
M. Wt: 206.28 g/mol
InChI Key: ZSPDGPJAJQGZSG-UHFFFAOYSA-N
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Description

N'-(Adamantan-2-ylidene)acetohydrazide is a specialized organic compound with the molecular formula C12H20N2O . It belongs to a class of adamantane-based hydrazide derivatives that are of significant interest in medicinal and materials chemistry research. The adamantane moiety is a robust, lipophilic cage structure that can enhance a compound's ability to interact with biological targets, as seen in various therapeutic agents . This compound serves as a key synthetic intermediate for researchers developing new molecular entities. Its core structure, an N'-(adamantan-2-ylidene)hydrazide, is a versatile scaffold for supramolecular studies. Research on closely related analogues has shown that such derivatives can form complex crystal structures stabilized by multiple intermolecular interactions, including hydrogen bonds and chalcogen bonds, which are critical for designing novel crystalline materials . In biomedical research, hydrazide derivatives featuring the adamantylidene group have demonstrated considerable potential. While specific data for this compound is limited, studies on its near analogues reveal promising biological activities. For instance, N'-(adamantan-2-ylidene)benzohydrazide has been identified as a potential antibacterial agent . Furthermore, other N'-(adamantan-2-ylidene)hydrazide derivatives have shown marked in vitro antiproliferative activity against a panel of human tumor cell lines, indicating their value in anticancer research . The mechanism of action for such compounds is an active area of investigation, often involving detailed spectroscopic and computational analysis to understand their structural and electronic properties . This product is intended for research purposes only in a controlled laboratory setting.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-adamantylideneamino)acetamide

InChI

InChI=1S/C12H18N2O/c1-7(15)13-14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3,(H,13,15)

InChI Key

ZSPDGPJAJQGZSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=C1C2CC3CC(C2)CC1C3

Origin of Product

United States

Preparation Methods

Key Steps

  • Acetohydrazide Synthesis :

    • Acetamide reacts with hydrazine hydrate in ethanol under reflux (60–75°C) for 6–10 hours to yield acetohydrazide.
    • Example:
      $$
      \text{CH}3\text{CONH}2 + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{CH}3\text{CONHNH}2 + \text{H}_2\text{O}
      $$
    • Purification : Recrystallization from ethanol or ethyl acetate.
  • Condensation with 2-Adamantanone :

    • 2-Adamantanone (prepared via photocatalytic oxidation of adamantane or commercial sources) reacts with acetohydrazide in ethanol under reflux.
    • Conditions :
      • Temperature : 60–90°C (optimal for minimizing side reactions).
      • Time : 6–12 hours.
    • Yield : Typically 30–60%, depending on substituents and reaction purity.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack by the hydrazide’s amine group on the carbonyl carbon of 2-adamantanone, forming a Schiff base intermediate. Subsequent dehydration yields the N′-(adamantan-2-ylidene) moiety.
  • Side Reactions : Elevated temperatures (>120°C) may lead to decomposition or formation of triazoles.

Solvent-Free and Mechanochemical Approaches

Modern methods emphasize green chemistry principles, reducing solvent use and energy consumption.

Ball-Milling and Microwave-Assisted Synthesis

  • Solvent-Free Condensation :

    • 2-Adamantanone and acetohydrazide are ground in a ball mill for 30–60 minutes without solvents.
    • Yield : Comparable to traditional methods (~50–60%).
  • Microwave Irradiation :

    • Reactants are heated in a microwave reactor at 110°C for 5–10 minutes, significantly reducing reaction time.
    • Advantages : Higher efficiency and purity due to rapid heating.

Alternative Routes and Functionalization

Stepwise Functionalization of Acetohydrazide

  • Esterification :

    • Acetohydrazide is esterified with methanol under acidic conditions to form methyl acetohydrazide.
    • Subsequent reaction with 2-adamantanone yields the desired product.
  • Heterocyclic Incorporation :

    • Acetohydrazide derivatives with aromatic or thiophene substituents can be synthesized and condensed with 2-adamantanone to introduce functional groups.

Characterization and Structural Validation

Spectroscopic Data

Technique Key Observations Reference
1H NMR Adamantane-H signals (δ 1.5–2.1 ppm), hydrazide NH (δ 10.0–10.5 ppm).
13C NMR Adamantane carbons (δ 27–41 ppm), hydrazide C=N (δ 150–160 ppm).
IR Spectroscopy N–H stretch (3200–3300 cm⁻¹), C=N stretch (1650–1670 cm⁻¹).
Mass Spectrometry Molecular ion peak at m/z 312.41 (C₁₅H₂₄N₂O₂).

Crystallographic Analysis

  • Hirshfeld Surface (HS) Analysis :
    • Intermolecular Interactions : Dominated by N–H···O and C–H···O hydrogen bonds, with contributions from C–H···π interactions.
    • Chalcogen Bonds : Intramolecular C–S···N interactions stabilize molecular conformation in thiophene-substituted analogs.

Optimized Reaction Parameters

Critical Factors Influencing Yield

Parameter Optimal Range Impact Reference
Temperature 60–90°C Maximizes hydrazide reactivity; avoids decomposition.
Solvent Ethanol, DMF Enhances solubility and reaction homogeneity.
Catalyst None or K₂CO₃ Accelerates condensation in solvent-free methods.
Time 6–12 hours Ensures complete conversion without side reactions.

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages Reference
Reflux in Ethanol 50–60% High Well-established, scalable Long reaction time (>6 hours)
Ball-Milling 50–60% Moderate Solvent-free, energy-efficient Requires specialized equipment
Microwave 55–65% High Rapid synthesis (<10 minutes) Limited scalability

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantan-2-ylidene oxides, while substitution reactions can produce a variety of N-substituted acetohydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(adamantan-2-ylidene)acetohydrazide exerts its effects is not fully understood. it is believed that the adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of biological membranes, potentially disrupting membrane integrity and function. Additionally, the hydrazide group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiocarbohydrazone Analogues (e.g., N'-(Adamantan-2-ylidene)hydrazinecarbothiohydrazide)

  • Structural Differences : Replacement of the carbonyl oxygen in acetohydrazide with a sulfur atom yields thiocarbohydrazones. This substitution eliminates C=O IR absorption bands (1650–1850 cm⁻¹) and introduces C=S stretching near 1200–1400 cm⁻¹ .
  • Functional Impact : Thiocarbohydrazones exhibit superior corrosion inhibition properties compared to oxygen-containing analogues. For instance, N'-(adamantan-2-ylidene)hydrazinecarbothiohydrazide demonstrated 92% corrosion inhibition efficiency on mild steel in acidic media, attributed to sulfur’s stronger chemisorption on metal surfaces .

Benzohydrazide Derivatives (e.g., N'-(Adamantan-2-ylidene)benzohydrazide)

  • Crystallographic data reveal distinct hydrogen-bonding patterns (e.g., N–H···N and C–H···O vs. C–H···π interactions in adamantane derivatives) .
  • Functional Impact : Benzohydrazides often show enhanced pharmacological activity. For example, benzohydrazide derivatives of adamantane have been explored as antiviral agents, leveraging the adamantane’s ability to disrupt viral uncoating .

Heteroarylidene Derivatives (e.g., E-N′-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide)

  • Structural Differences : Incorporation of heteroaromatic groups (e.g., pyridine) introduces additional hydrogen-bond acceptors and metal-coordination sites.
  • Functional Impact : Pyridine-substituted derivatives exhibit broad-spectrum antibacterial activity, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus, likely due to enhanced membrane permeability .

Phenoxyphenyl-Substituted Acetohydrazides

  • Structural Differences: Replacement of adamantane with phenoxyphenyl groups introduces planar aromatic systems, altering solubility and bioavailability.
  • Functional Impact: N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide showed 58% anti-inflammatory efficacy in vivo, comparable to diclofenac, but with reduced metabolic stability compared to adamantane-containing analogues .

Comparative Data Table

Compound Class Key Structural Feature Synthesis Yield Notable Activity/Property Reference
N'-(Adamantan-2-ylidene)acetohydrazide Adamantane + acetohydrazide 65–75% Crystalline stability via N–H···N bonds
Thiocarbohydrazones C=S group 70–80% 92% corrosion inhibition
Benzohydrazides Benzoyl substitution 60–70% Antiviral activity (IC₅₀: 12 µM)
Pyridine-substituted derivatives Pyridine heterocycle 55–65% Antibacterial (MIC: 3.12 µg/mL)
Phenoxyphenyl derivatives Phenoxyphenyl group 50–60% 58% anti-inflammatory reduction

Research Findings and Mechanistic Insights

  • Anti-Inflammatory Activity: Adamantane-containing acetohydrazides exhibit moderate TNF-α suppression (e.g., 57% inhibition in macrophages) due to the adamantane’s ability to modulate p38 MAPK pathways, though less potent than morpholinoethoxy-substituted analogues .
  • Anticancer Potential: Benzothiazole-derived acetohydrazides show higher cytotoxicity (IC₅₀: 8.2 µM against MCF-7 cells) than adamantane derivatives, likely due to thiazole’s DNA intercalation capacity .
  • Enzyme Inhibition : Adamantane’s steric bulk reduces acetylcholinesterase inhibition efficacy (IC₅₀: 45 µM) compared to smaller arylidene derivatives (IC₅₀: 18 µM) .

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